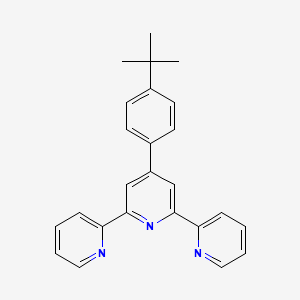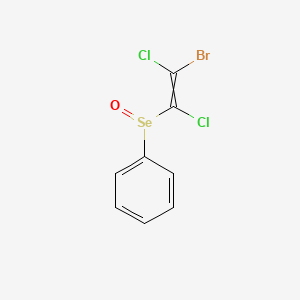![molecular formula C6H9ClHgO B14278002 Chloro[1-(oxolan-2-yl)ethenyl]mercury CAS No. 141342-25-8](/img/structure/B14278002.png)
Chloro[1-(oxolan-2-yl)ethenyl]mercury
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloro[1-(oxolan-2-yl)ethenyl]mercury is an organomercury compound characterized by the presence of a mercury atom bonded to a chloro group and a 1-(oxolan-2-yl)ethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chloro[1-(oxolan-2-yl)ethenyl]mercury typically involves the reaction of mercury(II) chloride with 1-(oxolan-2-yl)ethenyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often facilitated by the use of a suitable solvent such as tetrahydrofuran (THF). The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors equipped with temperature and pressure control systems. The product is then purified using techniques such as distillation or recrystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Chloro[1-(oxolan-2-yl)ethenyl]mercury undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) oxide and other oxidation products.
Reduction: Reduction reactions can convert the compound to elemental mercury and other reduced species.
Substitution: The chloro group can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) and sodium ethoxide (NaOEt) are employed in substitution reactions.
Major Products Formed
Oxidation: Mercury(II) oxide and other oxidized derivatives.
Reduction: Elemental mercury and reduced organic compounds.
Substitution: Various substituted organomercury compounds depending on the nucleophile used.
Scientific Research Applications
Chloro[1-(oxolan-2-yl)ethenyl]mercury has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in medicinal chemistry, particularly in the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Chloro[1-(oxolan-2-yl)ethenyl]mercury involves its interaction with various molecular targets, including enzymes and cellular components. The compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular processes. The pathways involved in its mechanism of action include oxidative stress and the generation of reactive oxygen species (ROS), which can cause cellular damage and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- Chloro[1-(oxolan-2-yl)ethenyl]lead
- Chloro[1-(oxolan-2-yl)ethenyl]tin
- Chloro[1-(oxolan-2-yl)ethenyl]zinc
Uniqueness
Chloro[1-(oxolan-2-yl)ethenyl]mercury is unique due to its specific chemical structure and the presence of a mercury atom, which imparts distinct chemical and biological properties. Compared to similar compounds containing lead, tin, or zinc, this compound exhibits different reactivity and toxicity profiles, making it a compound of particular interest in various research fields.
Properties
CAS No. |
141342-25-8 |
|---|---|
Molecular Formula |
C6H9ClHgO |
Molecular Weight |
333.18 g/mol |
IUPAC Name |
chloro-[1-(oxolan-2-yl)ethenyl]mercury |
InChI |
InChI=1S/C6H9O.ClH.Hg/c1-2-6-4-3-5-7-6;;/h6H,1,3-5H2;1H;/q;;+1/p-1 |
InChI Key |
OWHXOQLVZKSKMJ-UHFFFAOYSA-M |
Canonical SMILES |
C=C(C1CCCO1)[Hg]Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


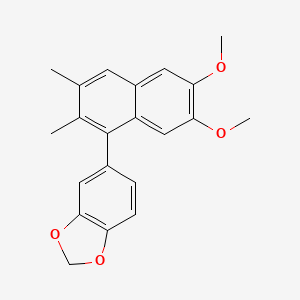

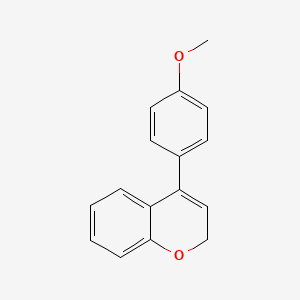


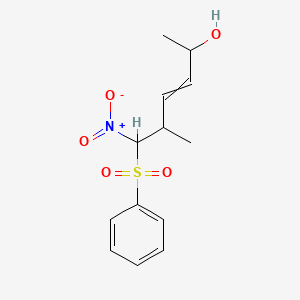
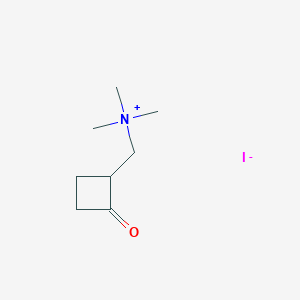
![7-(Hydroxymethyl)-1,4-dioxaspiro[4.5]deca-6,9-dien-8-one](/img/structure/B14277960.png)
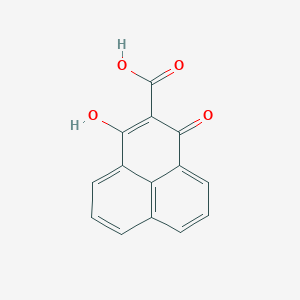

![1-{4,4-Bis[4-(3-bromopropoxy)-3,5-dimethoxyphenyl]piperidin-1-yl}ethan-1-one](/img/structure/B14277977.png)
